Znoppc

Catalog No.
S592390
CAS No.
107227-89-4
M.F
C64H80N8O8Zn
M. Wt
1154.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Znoppc

CAS Number

107227-89-4

Product Name

Znoppc

IUPAC Name

zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

Molecular Formula

C64H80N8O8Zn

Molecular Weight

1154.7 g/mol

InChI

InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2

InChI Key

DKGNTSAYUCTYJI-UHFFFAOYSA-N

SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]

Synonyms

zinc 1,4,8,11,15,18,22,25-octa-n-butoxyphthalocyanine, zinc(II)-octapentyl-phthalocyanine, Zn-H2Pc(OBu)8, ZnOPPc

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=NC(=NC6=C7C(=CC=C(C7=C([N-]6)N=C2[N-]3)OCCCC)OCCCC)C8=C(C=CC(=C85)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]

Photodynamic Therapy

Nanosensors

Photochemistry

Topical Application in Photodynamic Therapy

Specific Scientific Field: This application is in the field of Dermatology and Biomedical Sciences.

Summary of the Application: Znoppc has been investigated for its use in photodynamic therapy (PDT) after topical application . It has shown favorable properties as photosensitizers in vitro .

Methods of Application: Znoppc was applied topically in a tetrahydrofuran-azone formulation onto the dorsal skin of Balb/c mice .

Results or Outcomes: About 4.6-4.7% of the deposited dye could be recovered after 3 hours from deposition . Znoppc showed significantly better skin-photosensitizing properties than its counterpart and is therefore a potential candidate for the treatment of psoriasis .

Mitochondria-Targeted Photodynamic Therapy

Specific Scientific Field: This application is in the field of Biomedical Sciences and Cancer Treatment.

Summary of the Application: Znoppc has been used in a new nanoscale metal-organic layer (nMOL) assembly, ZnOPPc@nMOL, for mitochondria-targeted photodynamic therapy (PDT) .

Methods of Application: Upon irradiation, ZnOPPc PSs absorb 700 nm light and efficiently sensitize the formation of singlet oxygen by preventing aggregation-induced self-quenching of ZnOPPc excited states .

Photophysical Properties Study

Specific Scientific Field: This application is in the field of Physical Chemistry.

Summary of the Application: Znoppc has been investigated for its photophysical properties .

MOF Pores for PDT

Specific Scientific Field: This application is in the field of Chemistry and Biomedical Sciences.

Summary of the Application: Znoppc has been used in MOF pores for photodynamic therapy (PDT) .

Zinc(II)-2,3,9,10,16,17,23,24-octa(4-carboxyphenyl)phthalocyanine, commonly referred to as ZnOPPc, is a derivative of zinc phthalocyanine. This compound features eight carboxylic acid groups that enhance its solubility and facilitate hydrogen bonding interactions. ZnOPPc exhibits strong optical properties, particularly in the near-infrared region (650–750 nm), making it a promising candidate for applications in photodynamic therapy (PDT) and other photonic technologies. Its unique structure allows for the formation of ordered crystalline frameworks in aqueous environments due to π-stacking and hydrogen bonding interactions among the carboxylic acid groups .

  • Photodynamic Reactions: Upon light irradiation, ZnOPPc can generate singlet oxygen from molecular oxygen through intersystem crossing to its triplet excited state. This property is critical for its application in PDT, where singlet oxygen acts as a cytotoxic agent against cancer cells .
  • Hydrolysis: The esters of ZnOPPc can undergo hydrolysis to yield the acid form of ZnOPPc. This reaction is essential for synthesizing the compound in its active form .
  • Aggregation: In aqueous solutions, ZnOPPc can form H-aggregates through π-stacking interactions, which alters its optical properties and enhances its stability .

ZnOPPc has shown significant biological activity, particularly as a photosensitizer in PDT. Studies indicate that it can effectively inhibit tumor growth and induce apoptosis in cancer cells upon light activation. In mouse models of colon cancer, ZnOPPc demonstrated over 99% tumor growth inhibition and cure rates between 40% and 60% . Its biocompatibility and ability to target mitochondria further enhance its therapeutic potential.

The synthesis of ZnOPPc typically involves the following steps:

  • Formation of Zinc Phthalocyanine: Zinc acetate is reacted with 4-carboxyphenyl groups under controlled conditions to form zinc phthalocyanine.
  • Carboxylation: The introduction of carboxylic acid groups is achieved through various chemical modifications, often involving esterification reactions.
  • Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure ZnOPPc .

ZnOPPc has diverse applications across various fields:

  • Photodynamic Therapy: Its primary application lies in cancer treatment as a photosensitizer that generates cytotoxic singlet oxygen upon light activation.
  • Sensors: Due to its optical properties, ZnOPPc can be used in sensors for detecting environmental pollutants or biological markers.
  • Solar Energy Conversion: Its ability to absorb light efficiently makes it a candidate for use in solar energy technologies .

Research on ZnOPPc has focused on its interactions with solvents and biological systems:

  • Solvent Effects: The photochemical properties of ZnOPPc vary significantly with solvent polarity. In less polar solvents like tetrahydrofuran, higher fluorescence quantum yields are observed compared to more polar solvents such as dimethyl sulfoxide or water .
  • Biological Interactions: Studies have shown that ZnOPPc interacts favorably with cellular components, enhancing its uptake and efficacy in PDT applications .

Several compounds share structural similarities with ZnOPPc but differ in their functional groups or applications:

Compound NameStructure/Functional GroupsUnique Features
Zinc PhthalocyanineZinc ion coordinated with phthalocyanineLess soluble; primarily used in PDT
Zinc OctaphenoxyphthalocyanineEight phenoxy groups instead of carboxylic acidsEnhanced solubility; effective for decontamination
Zinc OctaethylphthalocyanineEight ethyl groupsHigher lipophilicity; used in organic electronics
Zinc 2,3-NaphthalocyanineNaphthalene-derived phthalocyanineDifferent absorption characteristics; used in photonic devices

ZnOPPc's unique combination of solubility due to carboxylic acid groups and strong optical properties distinguishes it from these similar compounds, making it particularly valuable in therapeutic applications.

Dates

Modify: 2024-04-14

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